molecular formula C18H15ClN2O4S B13845501 Etoricoxib N-1,1'-Dioxide

Etoricoxib N-1,1'-Dioxide

货号: B13845501
分子量: 390.8 g/mol
InChI 键: NNORAZFLEIDKFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Etoricoxib N-1,1’-Dioxide involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, which may optionally contain a heteroatom . The process includes the preparation of these intermediate salts, followed by their conversion into Etoricoxib N-1,1’-Dioxide under controlled reaction conditions.

Industrial Production Methods

Industrial production methods for Etoricoxib N-1,1’-Dioxide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification of intermediates and crystallization to obtain the desired product .

化学反应分析

Types of Reactions

Etoricoxib N-1,1’-Dioxide undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of Etoricoxib N-1,1’-Dioxide, which can be further processed to obtain Etoricoxib or other related compounds .

科学研究应用

Etoricoxib N-1,1’-Dioxide has several scientific research applications, including:

作用机制

Etoricoxib N-1,1’-Dioxide exerts its effects by selectively inhibiting the isoform 2 of the cyclooxygenase enzyme (COX-2). This inhibition prevents the production of prostaglandins from arachidonic acid, thereby reducing inflammation and pain. The compound’s high selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) .

相似化合物的比较

Similar Compounds

Similar compounds to Etoricoxib N-1,1’-Dioxide include other COX-2 inhibitors such as:

  • Celecoxib
  • Rofecoxib
  • Valdecoxib

Uniqueness

Etoricoxib N-1,1’-Dioxide is unique due to its high selectivity for COX-2 inhibition, which provides effective anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity. This selectivity makes it a valuable intermediate in the synthesis of Etoricoxib, which is widely used in clinical settings for pain and inflammation management .

属性

分子式

C18H15ClN2O4S

分子量

390.8 g/mol

IUPAC 名称

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C18H15ClN2O4S/c1-12-3-4-14(10-20(12)22)18-17(9-15(19)11-21(18)23)13-5-7-16(8-6-13)26(2,24)25/h3-11H,1-2H3

InChI 键

NNORAZFLEIDKFL-UHFFFAOYSA-N

规范 SMILES

CC1=[N+](C=C(C=C1)C2=C(C=C(C=[N+]2[O-])Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。